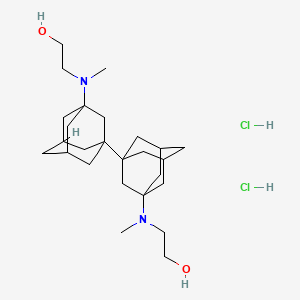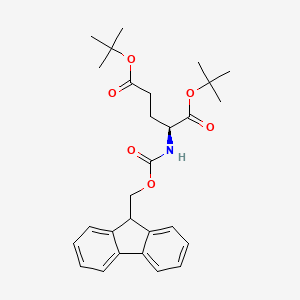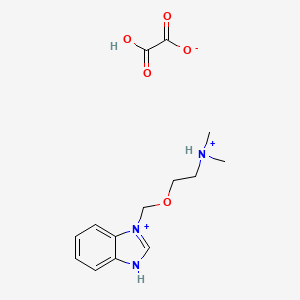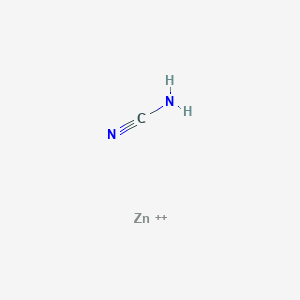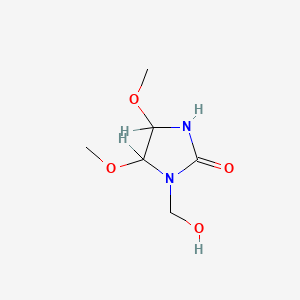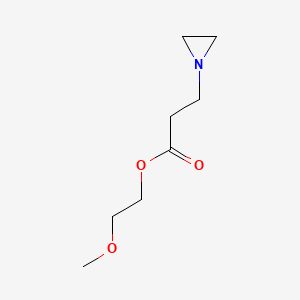![molecular formula C9H17NO4 B13746268 6-[(2-Carboxyethyl)amino]hexanoic acid CAS No. 4383-91-9](/img/structure/B13746268.png)
6-[(2-Carboxyethyl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Carboxyethyl)amino]hexanoic acid is an organic compound that belongs to the class of alpha amino acids It is a derivative of lysine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Carboxyethyl)amino]hexanoic acid can be achieved through several methods. One common approach involves the reaction of tert-butyl N-tert-butylcarbonyl-L-lysinate hydrochloride with tert-butyl acrylate in the presence of dichloromethane and triethylamine. The reaction mixture is shaken for 16 hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Carboxyethyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound include carboxylic acids, amine derivatives, and substituted amino acids. These products have various applications in chemical synthesis and research.
Scientific Research Applications
6-[(2-Carboxyethyl)amino]hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-[(2-Carboxyethyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin. This inhibition can affect various biochemical processes, including fibrinolysis .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic acid:
N-(5-Amino-1-carboxypentyl)iminodiacetic acid: Another lysine derivative with similar chemical properties.
Uniqueness
6-[(2-Carboxyethyl)amino]hexanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications.
Properties
CAS No. |
4383-91-9 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-(2-carboxyethylamino)hexanoic acid |
InChI |
InChI=1S/C9H17NO4/c11-8(12)4-2-1-3-6-10-7-5-9(13)14/h10H,1-7H2,(H,11,12)(H,13,14) |
InChI Key |
BARXJSHSPNGZRP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


